molecular formula C11H15NO2 B1414804 N-(4-hydroxyphenyl)-N,2-dimethylpropanamide CAS No. 1042580-33-5

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide

Cat. No. B1414804
CAS RN: 1042580-33-5
M. Wt: 193.24 g/mol
InChI Key: BFULDWTZLIXTDF-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)-N,2-dimethylpropanamide” is a derivative of acetaminophen (also known as paracetamol), which is a widely used antipyretic and analgesic drug . The compound has a hydroxyphenyl group (a phenol derivative) and a dimethylpropanamide group (a derivative of propanoic acid).


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the hydroxyphenyl group) and a propanamide group. The hydroxyphenyl group is likely to contribute to the compound’s polarity and could be involved in hydrogen bonding .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis for this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As this compound has a hydroxyphenyl group, it might exhibit some degree of polarity and could be capable of forming hydrogen bonds .

Scientific Research Applications

Cancer Chemoprevention and Therapy

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide, also known as fenretinide or 4-HPR, has been extensively studied for its potential in cancer chemoprevention and therapy. Several studies have highlighted its efficacy:

  • Chemoprevention in Oral Cancer :

    • Research has demonstrated that 4-HPR exhibits chemoprevention activity in various experimental models, including the prevention of DMBA-induced oral carcinogenesis. However, certain experimental concentrations of 4-HPR did not showcase optimal chemopreventive effects (Lajolo et al., 2008).
  • Effectiveness against Ovarian Carcinoma :

    • Fenretinide has been tested against human ovarian carcinoma xenografts, where intracavitary treatment notably improved the survival time of treated mice and enhanced the anti-tumor activity of cisplatin, suggesting its potential as an active agent against epithelial ovarian tumors (Formelli & Cleris, 1993).
  • Mammary Carcinogenesis Inhibition :

    • The retinoid 4-HPR, in combination with ovariectomy, has shown enhanced inhibitory effects on chemical carcinogenesis in the rat mammary gland compared to either treatment alone (McCormick et al., 1982).
    • Additionally, 4-HPR was found to be an effective inhibitor of ovarian hormone-independent cancers, indicating its high efficacy in inhibiting mammary carcinogenesis without influencing ovarian hormone action.
  • Prostate Cancer Prevention :

    • N-(4-hydroxyphenyl)retinamide has been reported to prevent the development of primary and metastatic tumors in an animal model of metastasizing primary prostate cancer, marking the first report of its kind (Pollard, Luckert, & Sporn, 1991).
  • Breast Cancer Prevention and Treatment :

    • Studies have synthesized a new retinoid, N-(4-hydroxyphenyl)-all-trans-retinamide, which has been found effective in reversing keratinization caused by retinoid deficiency and has shown a marked antiproliferative effect on mammary epithelium, making it a superior agent for breast cancer prevention (Moon et al., 1979).
    • The synthetic retinoid 4-HPR has also been noted for its ability to reduce the incidence of experimental tumors and has been tested as a chemopreventive agent in humans, particularly in the context of breast cancer (Villa et al., 1993).
  • Enhanced Inhibition of Mammary Carcinogenesis :

    • Fenretinide (4-HPR) has been encapsulated in polymeric micelles to enhance its antitumor efficacy in vivo. This encapsulation increased the blood concentration and enhanced tumor accumulation, leading to significant delays in tumor growth and demonstrating improved in vivo antitumor efficacy (Okuda et al., 2009).

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide, also known as Fenretinide , has been found to target several human cancer cell lines . It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Mode of Action

The interaction of this compound with its targets results in the inhibition of cell growth. This is achieved through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, this compound induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It also induces apoptosis in both ER-positive and ER-negative breast cancer cell lines . These properties render this compound an attractive candidate for breast cancer chemoprevention .

Pharmacokinetics

It is known that it selectively accumulates in breast tissue . More research is needed to understand its ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and the induction of apoptosis . It has been found to be particularly active in inhibiting rat mammary carcinogenesis . It induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Analysis

Biochemical Properties

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with dihydroceramide Δ4-desaturase 1 (DEGS1), inhibiting its enzymatic activity . This interaction is crucial as it affects the synthesis of ceramide, a lipid molecule involved in cell signaling and apoptosis. Additionally, this compound has been shown to induce the generation of reactive oxygen species (ROS), which can influence various cellular processes .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuroblastoma cell lines, this compound elevates ceramide levels, leading to cytotoxicity . This compound also affects membrane fluidity and fusion, which are critical for cellular communication and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting DEGS1, it disrupts the synthesis of ceramide, thereby affecting cell signaling pathways associated with apoptosis and cell survival . Furthermore, the induction of ROS by this compound leads to oxidative stress, which can result in cellular damage and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained elevation of ceramide levels and continuous induction of ROS, resulting in long-term cytotoxic effects . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating cell signaling pathways and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, such as excessive ROS generation and oxidative stress, leading to cellular damage and dysfunction . Understanding the dosage effects is critical for determining the compound’s therapeutic window and safety margins.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ceramide synthesis and ROS generation. By inhibiting DEGS1, it affects the metabolic flux of ceramide, a key molecule in sphingolipid metabolism . Additionally, the compound’s ability to induce ROS suggests its involvement in oxidative stress pathways, which can impact various cellular processes and metabolic functions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to modulate membrane fluidity and fusion indicates its potential to affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s interactions with DEGS1 and its ability to induce ROS suggest its localization within cellular membranes and organelles involved in lipid metabolism and oxidative stress . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, further modulating its biochemical properties and cellular effects.

properties

IUPAC Name

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(2)11(14)12(3)9-4-6-10(13)7-5-9/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFULDWTZLIXTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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